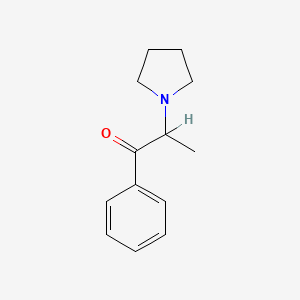

alpha-Pyrrolidinopropiophenone

概要

説明

Alpha-Pyrrolidinopropiophenone is a synthetic stimulant compound belonging to the class of cathinones. It is structurally similar to the appetite suppressant diethylpropion and has analogous effects in animals. This compound has been detected in “ecstasy” tablets seized by law enforcement authorities in Germany . This compound produces stimulant effects in humans and animals, although it is said to lack the euphoria compared to other similar compounds .

準備方法

Alpha-Pyrrolidinopropiophenone can be synthesized through various synthetic routes. One common method involves the reaction of propiophenone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like bromine . Industrial production methods may involve more efficient and scalable processes, but detailed industrial methods are not widely documented in the public domain.

化学反応の分析

Alpha-Pyrrolidinopropiophenone undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the pyrrolidine ring, leading to the formation of oxo-pyrrolidino derivatives.

Reduction: The beta-keto moiety can be reduced to form alcohol derivatives.

Substitution: Various substitutions can occur on the aromatic ring or the pyrrolidine ring, leading to the formation of different analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Alpha-Pyrrolidinopropiophenone has several scientific research applications:

作用機序

Alpha-Pyrrolidinopropiophenone exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This results in heightened alertness, increased energy, and stimulant effects. The compound primarily targets the dopamine transporter and norepinephrine transporter pathways .

類似化合物との比較

Alpha-Pyrrolidinopropiophenone is similar to other synthetic cathinones such as:

Alpha-Pyrrolidinopentiophenone: Known for its potent stimulant effects and higher abuse potential.

Methylenedioxypyrovalerone: A widely abused synthetic cathinone with strong stimulant properties.

Alpha-Pyrrolidinobutiophenone: Another synthetic cathinone with similar stimulant effects.

Compared to these compounds, this compound is said to lack the euphoria and has a lower abuse potential .

生物活性

Alpha-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone, part of a class of compounds known for their stimulant effects. This article delves into the biological activity of α-PPP, focusing on its pharmacological properties, behavioral effects, neurochemical impacts, and potential for abuse.

Pharmacological Profile

α-PPP primarily functions as a reuptake inhibitor for dopamine and norepinephrine transporters. Its binding affinity for these transporters is approximately 1–2 μM for dopamine and 1–2 μM for norepinephrine, while it exhibits significantly lower affinity (approximately 163 μM) for the serotonin transporter . This selective inhibition suggests that α-PPP may produce stimulant effects similar to those of cocaine and methamphetamine, as evidenced by its ability to maintain self-administration behavior in animal models .

Behavioral Effects

Research indicates that exposure to α-PPP leads to significant changes in behavior and cognitive function. In studies with male Swiss-Webster mice, α-PPP was administered at a dose of 80 mg/kg using a binge-like regimen. The following behavioral assessments were conducted:

- Elevated Plus Maze (EPM) : Mice exposed to α-PPP exhibited increased open-arm time, suggesting heightened risk-taking behavior, although this effect was not statistically significant after Bonferroni correction.

- Y-Maze : A significant decrease in spontaneous alternations was observed in α-PPP treated mice compared to controls, indicating impaired spatial working memory (t=2.21; p < 0.04) .

- Novel Object Recognition (NOR) : A marked decrease in exploratory activity was noted in the α-PPP group, reflecting potential cognitive deficits associated with prolonged exposure .

Neurochemical Changes

Neurochemical analyses revealed persistent alterations in monoamine levels following α-PPP exposure:

| Neurotransmitter | Brain Region | Change Observed | Statistical Significance |

|---|---|---|---|

| Dopamine | Striatum | Depletion | t=4.35; p < 0.001 |

| DOPAC | Striatum | Depletion | t=2.60; p = 0.02 |

| Serotonin | Striatum | Depletion | t=5.35; p < 0.001 |

These findings indicate that α-PPP not only affects behavior but also leads to neurotoxic effects consistent with chronic use of stimulants .

Reinforcing Effects and Abuse Potential

The reinforcing properties of α-PPP have been highlighted in self-administration studies. When provided with access to α-PPP, animals demonstrated a preference for the drug over saline controls, particularly at higher doses. This suggests a significant potential for abuse under conditions of extended access .

Case Studies and Clinical Implications

Clinical observations have reported increased instances of emergency room visits related to the use of synthetic cathinones like α-PPP, often associated with severe agitation, paranoia, and cardiovascular complications. The long-term implications include risks of addiction and persistent neurobiological changes that may lead to lasting cognitive deficits and mood disorders .

特性

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUJAQRFIJAORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897462 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19134-50-0 | |

| Record name | α-Pyrrolidinopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19134-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pyrrolidinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019134500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DP8CH58H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。